

An In-depth Technical Guide to Fendizoic Acid (CAS 84627-04-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, with the CAS Number 84627-04-3, is a synthetic benzoic acid derivative. Its chemical name is 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.[1][2] While it does not exhibit significant pharmacological activity on its own, it plays a crucial role as a salt-forming agent in the pharmaceutical industry. By forming fendizoate salts with active pharmaceutical ingredients (APIs), it can enhance their stability, bioavailability, and overall therapeutic profile. This technical guide provides a comprehensive overview of the chemical and physical properties of fendizoic acid, a detailed synthesis protocol, and an analysis of its role in drug formulation, with a particular focus on its use with the antitussive agent levocloperastine.

Chemical and Physical Properties

Fendizoic acid is a white to pale yellow solid.[3] Its chemical structure features a biphenyl backbone with carboxylic acid, ketone, and phenolic hydroxyl functional groups.[1] This combination of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of Fendizoic Acid



Property	Value	Reference(s)
CAS Number	84627-04-3	[1]
Molecular Formula	C20H14O4	[3][4]
Molecular Weight	318.32 g/mol	[3]
IUPAC Name	2-(4-hydroxy-3- phenylbenzoyl)benzoic acid	[1][2]
Melting Point	262-264 °C	[3][5]
Boiling Point (Predicted)	593.9 ± 50.0 °C at 760 mmHg	[3]
Density (Predicted)	1.305 g/cm ³	[3][5]
pKa (Predicted)	3.28 ± 0.36	[6]
Solubility	Slightly soluble in DMSO and Methanol (when heated)	[3][5]

Synthesis of Fendizoic Acid

The synthesis of **fendizoic acid** can be achieved through a Friedel-Crafts acylation reaction. While specific, detailed experimental protocols for **fendizoic acid** are not readily available in peer-reviewed literature, a general procedure can be adapted from the synthesis of similar benzoylbenzoic acid derivatives. The following is a representative experimental protocol based on analogous reactions.

Experimental Protocol: Synthesis of 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

This protocol is based on the principles of the Friedel-Crafts acylation reaction.

Materials:

- 2-Phenylphenol (1 mol)
- Phthalic anhydride (1 mol)



- Anhydrous aluminum chloride (2.2 mol)
- Nitrobenzene (solvent)
- Hydrochloric acid (5% aqueous solution)
- Sodium hydroxide solution (10% aqueous solution)
- Dichloromethane
- Anhydrous sodium sulfate
- Ethanol

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 2-phenylphenol and nitrobenzene.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- Once the addition is complete, add phthalic anhydride portion-wise, maintaining the temperature below 10 °C.
- After the addition of phthalic anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to 50-60 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.



- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic layers and wash them with a 5% hydrochloric acid solution, followed by water, and then a saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from ethanol to yield pure 2-(4-hydroxy-3phenylbenzoyl)benzoic acid.

Workflow for the Synthesis of Fendizoic Acid

Caption: Synthetic workflow for Fendizoic acid.

Spectroscopic Data

While specific, detailed spectral assignments for **fendizoic acid** are not widely published, the following table summarizes the expected spectroscopic characteristics based on its chemical structure and data for analogous compounds.

Table 2: Spectroscopic Data for Fendizoic Acid



Technique	Expected Observations
¹ H NMR	Aromatic protons (multiplets in the range of 6.8-8.2 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a singlet for the phenolic hydroxyl proton.
¹³ C NMR	Aromatic carbons (in the range of 115-160 ppm), a carbonyl carbon from the ketone (~195 ppm), and a carbonyl carbon from the carboxylic acid (~170 ppm).
FT-IR (cm ⁻¹)	Broad O-H stretch (carboxylic acid dimer, 2500-3300), O-H stretch (phenol, ~3400), C=O stretch (ketone, ~1650), C=O stretch (carboxylic acid, ~1700), C=C stretches (aromatic, 1450-1600), and C-O stretch (~1250).[7][8][9]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 318. Key fragmentation patterns would likely involve the loss of H ₂ O, CO, and COOH.[10]

Role in Drug Formulation and Mechanism of Action

The primary application of **fendizoic acid** is as a counter-ion to form fendizoate salts with basic drug molecules.[1] This is particularly well-documented in the case of the antitussive (cough suppressant) agent, cloperastine, and its levorotatory enantiomer, levocloperastine.[1]

Levocloperastine Fendizoate

The formation of the fendizoate salt of levocloperastine offers several advantages:

- Enhanced Stability: The salt form is generally more stable than the free base, which is important for formulation and shelf-life.
- Improved Bioavailability: Fendizoic acid can aid in the absorption of the active drug, leading to improved bioavailability.



 Prolonged Duration of Action: By modifying the release and absorption characteristics of levocloperastine, fendizoic acid can contribute to a longer duration of its therapeutic effect.

Mechanism of Action of Levocloperastine Fendizoate

The antitussive effect of levocloperastine fendizoate is primarily due to the action of levocloperastine. **Fendizoic acid** itself is considered to be biologically inert in this context. Levocloperastine is thought to act on the central nervous system's cough center. The fendizoate moiety enhances the overall efficacy of the drug.

Logical Relationship in the Action of Levocloperastine Fendizoate

Caption: Role of **Fendizoic acid** in drug formulation.

Biological Signaling Pathways

Currently, there is no scientific evidence to suggest that **fendizoic acid** directly participates in or modulates any specific biological signaling pathways. Its role in pharmacology is understood to be that of a pharmaceutically acceptable acid that improves the physicochemical and pharmacokinetic properties of the active drug it is paired with.

Conclusion

Fendizoic acid is a key excipient in the pharmaceutical industry, valued for its ability to form stable and effective salts with active pharmaceutical ingredients. While it does not possess intrinsic pharmacological activity, its contribution to drug formulation through the enhancement of stability and bioavailability is significant. The synthesis of fendizoic acid is achievable through established organic chemistry reactions, and its structure can be confirmed by standard spectroscopic methods. For researchers and professionals in drug development, understanding the properties and function of fendizoic acid is essential for the rational design and formulation of new medicines.

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